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CARM1 Enzyme Structure and Function

CARM1 (Coactivator-associated arginine methyltransferase 1), also known as PRMT4, is a Type I protein

arginine methyltransferase. It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to

arginine residues on substrate proteins, resulting in monomethylarginine (MMA) and asymmetric

dimethylarginine (ADMA) [1] [2].

The structural organization of human CARM1 (608 amino acids) comprises several key domains that

facilitate its function and regulation [3] [4]:

N-Terminal PH-like Domain: Residues ~28-140 adopt a Pleckstrin Homology (PH) domain-like fold.
This domain forms a β-sandwich structure and is involved in protein-protein interactions, potentially

functioning as a dimerization interface [3].
Catalytic Core Domain: The central region (residues ~150-470) contains the conserved SAM-

binding motifs and the active site responsible for methyltransferase activity. This core is shared
across the PRMT family [3].

C-Terminal Domain: The end region (residues ~480-608) is involved in protein-protein interactions
and is crucial for its role as a transcriptional coactivator [3].

The diagram below illustrates the primary structure and major domains of the CARM1 enzyme.

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 8 Tech Support

https://www.smolecule.com/products/s527695?utm_src=pdf-body
https://www.smolecule.com/products/s527695?utm_src=pdf-interest
https://en.wikipedia.org/wiki/CARM1
https://www.nature.com/articles/s12276-025-01561-7
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11466993/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2034665/
https://www.smolecule.com/products/s527695?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


CARM1 Full-length Protein (608 aa)

N-Terminal PH-like Domain Catalytic Core Domain C-Terminal Domain

Key Features

Binds coactivators Dimerization interface? SAM-binding site Substrate-binding site Protein-protein interactions

Click to download full resolution via product page

CARM1 multi-domain organization and key functional regions.

Key Structural Insights from Crystallography

X-ray crystal structures have been pivotal in understanding CARM1's function. A significant structure (PDB

ID: 5DX0) was solved at 2.05 Å resolution, depicting human CARM1 in a ternary complex with a histone

H3 peptide (containing R17) and the SAM analog sinefungin [5]. This structure reveals how the catalytic

core accommodates both the methyl donor and the peptide substrate, providing a blueprint for inhibitor

design.

CARM1's substrate specificity differs from other PRMTs (like PRMT1, which prefers glycine- and arginine-

rich "GGR" motifs). CARM1 often targets arginine residues within proline-, glycine-, and methionine-rich

regions [2] [4].

EZM2302 Binding Mechanism and Inhibitor Profile

EZM2302 (also known as GSK3359088) is a potent, selective small-molecule inhibitor of CARM1's

enzymatic activity. It was developed to probe CARM1's biological role and has shown anti-proliferative

effects in preclinical models, including multiple myeloma [6] [7].
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Molecular Binding Mode

Crystallographic studies show that EZM2302 binds within the peptide substrate binding pocket of CARM1's

catalytic core, stabilizing an inactive complex with S-adenosyl-L-homocysteine (SAH), the demethylated

byproduct of SAM [8] [7].

Key molecular interactions include:

The 1-amino-3-phenoxypropan-2-ol moiety forms a critical hydrogen bond network with key
residues (Glu266 and others) [7].

The core pyrimidine ring and chlorobenzene group engage in π-stacking and edge-face
interactions with aromatic residues (Phe152, Tyr261, Phe474) [7].

The dimethylisoxazole and spirocyclic substituents make van der Waals contacts, enhancing
binding affinity and selectivity [7].

The following diagram summarizes the binding mechanism of EZM2302 to the CARM1 enzyme.
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EZM2302 binding stabilizes an inactive CARM1 complex and blocks substrate methylation.
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Biochemical and Cellular Potency

Table 1: Quantitative Profile of CARM1 Inhibitor EZM2302

Parameter Result Experimental Context

Biochemical IC₅₀ 6 ± 3 nM Purified CARM1 enzyme assay [7]

Cellular Anti-
proliferation

Nanomolar range IC₅₀ Multiple myeloma cell lines (e.g., inhibition of

cell stasis) [7]

In Vivo Anti-tumor
Activity

Dose-dependent growth

inhibition

Multiple myeloma xenograft model in mice

with oral dosing [7]

Selectivity >100-fold selective for

CARM1 vs. other HMTs

Screening against a panel of histone

methyltransferases [7]

Cellular Target
Engagement

Inhibition of PABP1 & SmB

methylation

Confirmed reduction of known CARM1

substrate methylation in cells [7]

Comparison with Other CARM1 Inhibitors

EZM2302 exhibits a different mechanistic profile compared to other inhibitors like TP-064 [8]:

EZM2302: Stabilizes an inactive CARM1-SAH complex, showing a strong effect on non-histone
substrate methylation (e.g., p300, GAPDH) but a minimal impact on certain nuclear histone marks

(H3R17me2a, H3R26me2a) under the tested conditions [8].
TP-064: Binds cooperatively with SAM and potently reduces both histone and non-histone substrate

methylation, consequently affecting downstream processes like autophagy [8].

This suggests the existence of substrate-selective inhibition, which is crucial for experimental design and

therapeutic development [8].

Experimental Protocols for Key Assays
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CARM1 Enzymatic Activity and Inhibition Assay

This biochemical assay measures the direct impact of EZM2302 on CARM1's methyltransferase function.

Principle: A recombinant CARM1 catalytic domain is incubated with SAM and a peptide substrate.

Inhibitor potency is determined by measuring the decrease in methyltransferase activity.
Key Reagents: Recombinant CARM1 protein, SAM, biotinylated peptide substrate (e.g., derived from

histone H3), test compound (EZM2302), anti-methylarginine antibody, and detection reagents [7].
Procedure:

Incubate CARM1 with varying concentrations of EZM2302, SAM, and the peptide substrate.
Allow the methylation reaction to proceed.

Quantify methylated peptide product using methods like ELISA or time-resolved fluorescence.
Calculate IC₅₀ values by fitting the dose-response data [7].

Cellular Target Engagement Assay

This assay validates that EZM2302 engages CARM1 and inhibits its function in a cellular context.

Principle: Treat cells with EZM2302 and monitor methylation levels of endogenous CARM1

substrates (e.g., PABP1) via immunoblotting.
Key Reagents: Cell lines (e.g., multiple myeloma lines), EZM2302, cell lysis buffer (RIPA), antibodies

against CARM1 substrates (e.g., PABP1) and their corresponding ADMA-modified forms, loading
control antibodies (e.g., Actin) [7].

Procedure:
Culture cells and treat with a dose range of EZM2302 for a determined period.

Lyse cells, quantify total protein.
Perform SDS-PAGE and western blotting.

Probe membranes with antibodies specific for the methylated form of the substrate and the total
protein.

A dose-dependent reduction in methylation signal, without changes in total protein levels,
confirms on-target cellular activity [7].

Co-crystallography for Binding Mode Determination

This protocol provided the high-resolution structural data on the EZM2302 binding mechanism.

Principle: Co-crystallize the CARM1 protein bound to EZM2302 and SAH, then solve the structure
using X-ray diffraction.
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Key Steps:

Protein Purification: Express and purify a construct of the human CARM1 catalytic domain.
Complex Formation: Incubate the purified CARM1 with EZM2302 and SAH.

Crystallization: Grow crystals of the ternary complex using vapor diffusion methods.
Data Collection & Structure Solution: Collect X-ray diffraction data at a synchrotron source

and solve the structure by molecular replacement. Analyze the electron density to model the
inhibitor and define specific interactions [7].

Biological Implications and Research Applications

Inhibition of CARM1 by EZM2302 impacts multiple cellular processes, positioning it as a potential

therapeutic strategy in specific cancers. Its biological effects are context-dependent due to CARM1's dual

role as an oncogene and tumor suppressor in different tissues [1] [2] [4].

Transcriptional Regulation: By inhibiting CARM1-mediated histone methylation, EZM2302 can alter

the transcription of genes involved in critical pathways, including those controlled by nuclear
receptors [7].

RNA Processing: CARM1 methylates RNA-binding proteins like PABP1. EZM2302-mediated
inhibition disrupts this function, potentially affecting mRNA stability and translation [7].

Metabolic Reprogramming: CARM1 methylates metabolic enzymes such as GAPDH. EZM2302 can
inhibit these modifications, thereby influencing cancer cell metabolism [8] [2].

Therapeutic Potential: The anti-proliferative activity of EZM2302 in preclinical models of multiple
myeloma and other hematopoietic cancers provides a strong rationale for its continued investigation

as an anti-cancer agent [6] [7] [9].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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